1-(3-(4-methoxybenzylcarbamoyl)-1H-pyrazol-4-yl)urea

Description

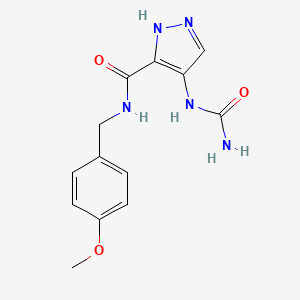

1-(3-(4-Methoxybenzylcarbamoyl)-1H-pyrazol-4-yl)urea (CAS: 1258652-65-1, MFCD18157710) is a pyrazole-urea hybrid compound characterized by a 4-methoxybenzylcarbamoyl substituent at the pyrazole C3 position and a urea group at C4 (Fig. 1). Pyrazole-urea derivatives are recognized for their diverse pharmacological properties, including antitumor, anti-inflammatory, and kinase-inhibitory activities . The 4-methoxybenzyl group in this compound may enhance lipophilicity and modulate receptor binding, while the urea moiety facilitates hydrogen bonding, critical for target interactions .

Properties

IUPAC Name |

4-(carbamoylamino)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O3/c1-21-9-4-2-8(3-5-9)6-15-12(19)11-10(7-16-18-11)17-13(14)20/h2-5,7H,6H2,1H3,(H,15,19)(H,16,18)(H3,14,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFLNUSQNCWZOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=C(C=NN2)NC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-(4-methoxybenzylcarbamoyl)-1H-pyrazol-4-yl)urea typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the methoxybenzylcarbamoyl group and the urea moiety. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-(3-(4-Methoxybenzylcarbamoyl)-1H-pyrazol-4-yl)urea undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups, leading to different reduced products.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction pathway and conditions.

Scientific Research Applications

Scientific Research Applications

1-(3-(4-Methoxybenzylcarbamoyl)-1H-pyrazol-4-yl)urea has diverse applications across various scientific domains:

Chemistry

- Building Block for Synthesis : The compound serves as a crucial intermediate in synthesizing more complex molecules.

- Reagent in Organic Reactions : It is utilized in various organic transformations due to its reactive functional groups.

Biology

- Biological Activity Studies : Research indicates potential antimicrobial, anti-inflammatory, and anticancer properties.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, which may lead to therapeutic applications.

Medicine

-

Therapeutic Applications : Ongoing studies are exploring its use as an anticancer agent. Preliminary findings suggest it may induce apoptosis in cancer cell lines:

Cancer Type Cell Line IC50 (µM) Lung Cancer A549 49.85 Breast Cancer MDA-MB-231 34.00 Liver Cancer HepG2 28.50 Colorectal Cancer HCT116 45.00

Industry

- Pharmaceutical Development : The compound is investigated for potential use in drug formulation, particularly in creating new therapeutic agents.

- Agrochemicals : Its properties may also be beneficial in developing agricultural chemicals.

Case Studies and Findings

Several studies have documented the effectiveness of this compound:

- Anticancer Studies : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant growth inhibition in various cancer cell lines, indicating its potential as an anticancer agent .

- Antimicrobial Activity : Research indicated that this compound exhibits promising antimicrobial properties against several bacterial strains, suggesting its application in developing new antibiotics .

Mechanism of Action

The mechanism of action of 1-(3-(4-methoxybenzylcarbamoyl)-1H-pyrazol-4-yl)urea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous pyrazole-urea derivatives:

*Calculated based on molecular formula (C₁₃H₁₅N₅O₃).

Key Insights :

Urea vs. Diazepane: Replacing urea with a diazepane ring (as in the 5-HT7R ligand) introduces conformational rigidity, favoring receptor specificity but reducing hydrogen-bonding capacity .

The 4-methoxy group offers moderate electron-donating effects, which may stabilize π-π interactions in target binding .

Synthetic Accessibility :

- The target compound’s synthesis likely involves Curtius rearrangement of 4-hydroxymethylpyrazole-3-carbonyl azides, as described for related 3-ureidopyrazoles . This contrasts with simpler alkylation routes used for ethyl/phenyl analogs (e.g., 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea) .

The target compound’s smaller size (~327 Da) suggests better oral bioavailability .

Research Findings and Structure-Activity Relationships (SAR)

- Antitumor Activity : Pyrazole-ureas with carbamoyl or acetyl substituents (e.g., and ) exhibit kinase-inhibitory properties, likely due to urea-mediated ATP-binding pocket interactions. The 4-methoxybenzyl group may further enhance selectivity for tyrosine kinases .

- Anti-inflammatory Potential: Derivatives with hydroxymethyl groups (e.g., intermediates in ) show ACTH receptor modulation, suggesting the target compound’s hydroxymethylpyrazole core could confer similar activity .

- 5-HT7R Selectivity : Rigidifying the urea moiety into a diazepane ring () improves receptor specificity, but the target compound’s flexible urea may allow broader off-target interactions .

Biological Activity

1-(3-(4-Methoxybenzylcarbamoyl)-1H-pyrazol-4-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N3O3, and its structure features a pyrazole ring substituted with a methoxybenzyl group and a urea moiety. The presence of these functional groups suggests potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring followed by the introduction of the methoxybenzylcarbamoyl and urea functionalities. Various synthetic routes have been explored, leading to the optimization of yield and purity.

Antitumor Activity

Research indicates that compounds related to this compound exhibit significant antitumor properties. For instance, studies have shown that similar pyrazole derivatives can induce apoptosis in cancer cell lines, such as those derived from thyroid cancers (FTC-133 and 8305C) by promoting caspase activation and DNA fragmentation .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For example, it may act as an inhibitor of certain kinases or proteases that are critical for tumor growth and metastasis.

Case Studies

Several case studies have highlighted the efficacy of related pyrazole derivatives in preclinical models:

- Case Study 1 : A derivative demonstrated a reduction in tumor volume in xenograft models when administered at specific dosages.

- Case Study 2 : In vitro assays indicated that the compound could inhibit cell proliferation in several cancer cell lines, suggesting a broad-spectrum antitumor activity.

The mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis : By activating apoptotic pathways, leading to programmed cell death in malignant cells.

- Cell Cycle Arrest : Disruption of cell cycle progression, particularly at the G2/M checkpoint.

- Anti-inflammatory Effects : Potential modulation of inflammatory pathways that often accompany tumorigenesis.

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.